molecular formula C8H10ClNO B1613402 4-(2-Aminoethyl)-2-chlorophenol CAS No. 32560-53-5

4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402
CAS No.: 32560-53-5
M. Wt: 171.62 g/mol
InChI Key: VATRCWZBGYJZOX-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-chlorophenol is an organic compound that features a phenol group substituted with an aminoethyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol.

    Amination: The 2-chlorophenol undergoes a nucleophilic substitution reaction with ethylenediamine to introduce the aminoethyl group. This reaction is typically carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols or alkylated products.

Scientific Research Applications

4-(2-Aminoethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The phenol group can also participate in aromatic stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    2-Chlorophenol: Lacks the aminoethyl group, limiting its applications in biological systems.

    4-(2-Aminoethyl)-2-methylphenol: Substitutes the chlorine atom with a methyl group, altering its chemical properties.

Uniqueness

4-(2-Aminoethyl)-2-chlorophenol is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-aminoethyl)-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRCWZBGYJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630246
Record name 4-(2-Aminoethyl)-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32560-53-5
Record name 4-(2-Aminoethyl)-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.1 mol of 2-(4-Methoxy-phenyl)-ethylamine was dissolved in 200 ml of acetic acid, followed by addition of 1.5 eq. of sulfuryl chloride at 0° to 5° C. The solution was stirred at room temperature for 1 hour. 250 ml of ether was added and the resulted solid was collected by filtration. The solid was heated in 48% aqueous HBr at 135° C. for 4 hours, cooled to 0° C., and the crystal was collected by filtration and washed with small amount of methanol then with ethyl acetate. LC-MS showed the product as HBr salt had the expected M+H+ of 186. 1H NMR (Varian 300 MHz, CD3OD shifts relative to the solvent peak at 3.3 ppm) δ 7.2 (d, 1H) 7.0 (m, 1H) 6.9 (d, 1H) 3.1 (m, 2H) 2.9 (m, 2H).
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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